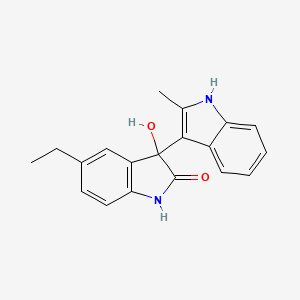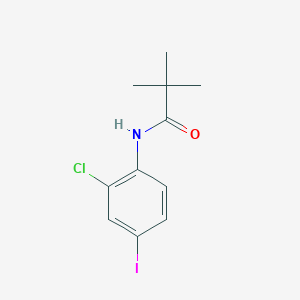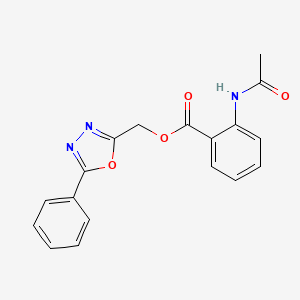![molecular formula C15H14N2O3 B4407954 4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
4-[(3-pyridinylamino)carbonyl]phenyl propionate
描述
4-[(3-pyridinylamino)carbonyl]phenyl propionate, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
作用机制
4-[(3-pyridinylamino)carbonyl]phenyl propionate works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in enhanced energy production and endurance. It also suppresses inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, fat burning, and muscle fiber type switching. It has also been shown to improve lipid profiles, reduce inflammation, and enhance mitochondrial function. However, the long-term effects of this compound on human health are not fully understood, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
4-[(3-pyridinylamino)carbonyl]phenyl propionate has several advantages for lab experiments, including its high potency, selectivity for PPARδ, and ability to cross the blood-brain barrier. However, its short half-life and potential toxicity at high doses can limit its use in certain experiments. Additionally, the lack of long-term safety data in humans makes it difficult to draw definitive conclusions about its efficacy and safety.
未来方向
There are several potential future directions for research on 4-[(3-pyridinylamino)carbonyl]phenyl propionate, including its use as a potential treatment for metabolic disorders, cardiovascular diseases, and cancer. It may also have applications in sports medicine and anti-aging therapies. However, more research is needed to determine its long-term safety and efficacy in humans, as well as its potential for abuse as a performance-enhancing drug.
科学研究应用
4-[(3-pyridinylamino)carbonyl]phenyl propionate has been extensively studied in various fields of research, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, this compound has shown promising results in improving insulin sensitivity, reducing inflammation, and increasing energy expenditure. In cardiovascular diseases, it has been shown to improve lipid profiles, reduce atherosclerosis, and protect against ischemic injury. In cancer research, this compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
[4-(pyridin-3-ylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-14(18)20-13-7-5-11(6-8-13)15(19)17-12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPAKFXTWIDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
![4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4407889.png)

![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4407906.png)
![3-{[(4-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407929.png)
![N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4407933.png)

![3-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B4407946.png)
![2-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4407948.png)


![1-(4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4407978.png)
